1H NMR and 13C NMR spectra of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
1H NMR and 13C NMR spectra of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate (CAS No. 189338-33-8). As a substituted aromatic ester, this compound presents a unique spectral profile dictated by the cumulative electronic effects of its substituents. This document serves as a key resource for researchers, chemists, and drug development professionals, offering a detailed interpretation of its spectral features grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecular structure and the resulting chemical shifts, coupling patterns, and signal integrations. The guide includes a standardized experimental protocol for data acquisition and presents the spectral data in a clear, tabular format, supplemented by explanatory diagrams to facilitate a deeper understanding of the structural elucidation process.
Introduction: The Role of NMR in Modern Chemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic compounds. Its ability to provide detailed information about the chemical environment of individual atomic nuclei, such as ¹H and ¹³C, makes it indispensable in fields ranging from synthetic chemistry to pharmaceutical quality control. The principle of NMR relies on the interaction of nuclear spins with an external magnetic field; the precise frequency at which a nucleus resonates—its chemical shift—is exquisitely sensitive to its local electronic environment.
For a molecule like Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate, which contains multiple functional groups with strong electronic effects, NMR spectroscopy offers a definitive method for structural verification and purity assessment. This guide will deconstruct its ¹H and ¹³C NMR spectra, demonstrating how each signal directly corresponds to the molecule's unique architecture.
Molecular Structure and Predicted Spectroscopic Features
The spectral characteristics of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate are a direct consequence of its molecular structure. The molecule possesses a central benzene ring substituted with three powerful electron-withdrawing groups (two chlorine atoms and a trifluoromethyl group) and an ethyl ester group.
A critical feature of this molecule is its symmetry. A C₂ axis of symmetry passes through the C4-C1 bond (the carbons bearing the -CF₃ and -COOEt groups, respectively). This symmetry renders the two aromatic protons (at C3 and C5) chemically and magnetically equivalent. Likewise, the two chlorine-substituted carbons (C2 and C6) are equivalent. This structural symmetry is a key factor that simplifies the resulting NMR spectra.
The substituents exert significant influence on the electron density of the aromatic ring:
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2,6-Dichloro groups: These atoms are highly electronegative and withdraw electron density from the ring via the inductive effect, deshielding the adjacent nuclei.
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4-Trifluoromethyl group (-CF₃): This is one of the strongest electron-withdrawing groups. It powerfully deshields the entire aromatic system through both inductive and resonance effects.
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Ethyl Ester group (-COOEt): The carbonyl portion of the ester group is also electron-withdrawing, contributing to the overall deshielding of the aromatic ring.
Collectively, these groups render the aromatic ring highly electron-deficient, which predicts that the aromatic proton signals will appear significantly downfield (at a higher ppm value) in the ¹H NMR spectrum.
Caption: Structure of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of clean, high-resolution NMR spectra is foundational to accurate structural interpretation. The following protocol outlines a self-validating methodology for analyzing Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate.
Step 1: Sample Preparation
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Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Concentration: Prepare a solution by dissolving approximately 10-20 mg of the solid compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a high signal-to-noise ratio in a reasonable timeframe without causing significant line broadening.
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Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Step 2: Spectrometer Setup and Calibration
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution.
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Locking and Shimming: Insert the sample into the spectrometer probe. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
Step 3: Data Acquisition
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¹H NMR Acquisition:
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Pulse Angle: Use a 30-45° pulse angle to balance signal intensity with a faster relaxation delay.
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Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.
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Acquisition Time: An acquisition time of 2-4 seconds is standard for high-resolution spectra.
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Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
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Number of Scans: Acquire 8 to 16 scans, which should provide an excellent signal-to-noise ratio for a sample of this concentration.
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¹³C NMR Acquisition:
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Mode: Acquire a proton-decoupled ¹³C{¹H} spectrum to ensure that each unique carbon appears as a single sharp line.
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Spectral Width: Use a wide spectral width of ~220-240 ppm to cover the full range of carbon chemical shifts.
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Pulse Angle: A 30-45° pulse angle is appropriate.
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Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The acquisition time can be several minutes to an hour.
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Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be remarkably simple due to the molecule's symmetry. It should feature three distinct signals corresponding to the three non-equivalent proton environments.
Caption: Distinct proton environments in the molecule.
Predicted ¹H NMR Data Summary
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | 7.6 - 7.9 | Singlet (s) | 2H | Ar-H (at C3, C5) | The two aromatic protons are chemically equivalent due to molecular symmetry. The signal is a singlet as there are no adjacent protons for coupling. Its downfield shift is caused by the strong deshielding from the three adjacent electron-withdrawing groups (Cl, Cl, CF₃). |
| Hₑ | 4.3 - 4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | This methylene group is adjacent to an electronegative oxygen atom, shifting it downfield. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). |
| H꜀ | 1.3 - 1.5 | Triplet (t) | 3H | -O-CH₂-CH₃ | This methyl group is a typical aliphatic signal. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. Due to symmetry, eight distinct signals are predicted.
Predicted ¹³C NMR Data Summary
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| C₁ | 163 - 166 | C =O | The carbonyl carbon of the ester is highly deshielded and appears far downfield, typical for this functional group. |
| C₂ | 135 - 138 | C -Cl (at C2, C6) | These quaternary carbons are deshielded by the attached chlorine atoms. The signal represents two equivalent carbons. |
| C₃ | 132 - 135 | C -COOEt (at C1) | This quaternary carbon is attached to the ester group and is deshielded. |
| C₄ | 130 - 133 (q) | C -CF₃ (at C4) | This quaternary carbon is strongly deshielded by the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms. |
| C₅ | 128 - 131 | C -H (at C3, C5) | These aromatic carbons are deshielded by the ring current and the electron-withdrawing groups. The signal represents two equivalent carbons. |
| C₆ | 120 - 125 (q) | -C F₃ | The carbon of the trifluoromethyl group itself appears in the aromatic region and shows a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet. |
| C₇ | 61 - 63 | -O-C H₂- | The methylene carbon is attached to an electronegative oxygen, causing a downfield shift into this characteristic region. |
| C₈ | 13 - 15 | -CH₂-C H₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. |
Conclusion
The structural elucidation of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is straightforwardly achieved through the combined analysis of its ¹H and ¹³C NMR spectra. The predicted spectra are characterized by their simplicity, a direct result of the molecule's inherent symmetry. The ¹H spectrum is expected to show three distinct signals: a downfield singlet for the two equivalent aromatic protons and a characteristic quartet-triplet pattern for the ethyl group. The ¹³C spectrum should display eight signals, confirming the number of unique carbon environments, with chemical shifts that are highly influenced by the powerful electron-withdrawing nature of the chloro and trifluoromethyl substituents. This guide provides the foundational spectroscopic knowledge and experimental framework necessary for the confident identification and characterization of this compound in a research or industrial setting.
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